Flaccidin

Natural Product Chemistry Analytical Chemistry Thermal Analysis

Flaccidin is an essential, purified 9,10-dihydrophenanthropyran reference standard, not a generic orchid extract. Its unique scaffold (confirmed by NMR/MS) and distinct melting point (200°C vs. 145°C for the isomer Imbricatin) provide unambiguous identification in HPLC/LC-MS chemotaxonomic workflows for Coelogyne, Dendrobium, and Pholidota species. Substituting impure extracts introduces significant analytical risk. Choose Flaccidin to ensure reproducible phytochemical fingerprinting, valid taxonomic classification, and reliable biosynthetic studies.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B12302498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlaccidin
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)CCC4=C3C(=CC(=C4)O)OC2)O
InChIInChI=1S/C16H14O4/c1-19-13-5-9-3-2-8-4-10(17)6-12-15(8)14(9)11(7-20-12)16(13)18/h4-6,17-18H,2-3,7H2,1H3
InChIKeyWOGDWPQSZQNQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flaccidin: A Benchmark 9,10-Dihydrophenanthropyran Natural Product for Orchidaceae Chemical Ecology Research


Flaccidin (CAS 115531-76-5) is a naturally occurring 9,10-dihydrophenanthropyran derivative, a specific subclass of phenanthrene-based secondary metabolites. It was first isolated and structurally characterized from the orchid *Coelogyne flaccida* [1] and has since been identified in related species such as *Dendrobium amoenum* [2] and *Pholidota articulata* [3]. As a key member of this distinctive chemotype, Flaccidin serves as a crucial reference standard for phytochemical fingerprinting, taxonomic classification, and biosynthetic pathway studies within the Orchidaceae family, underscoring its value in natural product research and chemical ecology.

The Critical Procurement Risk of Substituting Flaccidin with Generic Phenanthrene Analogs


The procurement of a generic 'phenanthrene derivative' or 'orchid extract' as a substitute for purified Flaccidin introduces significant scientific risk and is not supported by analytical or functional data. Flaccidin's unique 9,10-dihydrophenanthropyran core, featuring a specific methoxy and diol substitution pattern, dictates its distinct physicochemical properties [1]. These structural nuances directly influence its chromatographic behavior (e.g., HPLC retention time), spectroscopic signatures (e.g., NMR chemical shifts, UV λmax), and thermal stability (e.g., melting point) [2]. Even closely related structural isomers, such as Imbricatin, exhibit quantifiable differences in key parameters like melting point and predicted boiling point, which are critical for ensuring identity and purity in analytical workflows and reproducible biological assays [3].

Quantitative Differentiation of Flaccidin: A Comparative Analysis of Key Structural and Physicochemical Parameters


Thermal Stability: Flaccidin Exhibits a Significantly Higher Melting Point than its Isomer Imbricatin

Flaccidin demonstrates superior thermal stability compared to its closely related structural isomer, Imbricatin. The melting point of Flaccidin is reported as 200 °C, whereas Imbricatin melts at a significantly lower temperature of 145 °C [1]. This difference indicates stronger intermolecular forces or a more stable crystal lattice for Flaccidin, which is critical for its handling, storage, and use in high-temperature analytical techniques or synthetic modifications.

Natural Product Chemistry Analytical Chemistry Thermal Analysis

Volatility Profile: Flaccidin's Lower Predicted Boiling Point Distinguishes it from Imbricatin

Flaccidin and Imbricatin exhibit distinct volatility profiles as indicated by their predicted boiling points. At standard atmospheric pressure (760 mmHg), the predicted boiling point for Flaccidin is 536.2 ± 50.0 °C, whereas for Imbricatin it is notably higher at 569.9 ± 50.0 °C [1]. This 33.7 °C difference in predicted boiling point reflects variations in their molecular packing and polar surface area, which can influence their behavior in gas-phase analytical techniques such as GC-MS and their potential for purification via sublimation.

Physicochemical Characterization Volatility Separation Science

Structural and Nomenclatural Divergence from 11-Methoxyflaccidin, a Novel Congener

Recent isolation efforts have led to the discovery of 11-Methoxyflaccidin (also referred to as 9,10-dihydro-2,4,6-trihydroxy-7-methoxyphenanthrene), a new compound clearly distinguished from Flaccidin by an additional methoxy group at the C-11 position . The isolation and characterization of this new congener underscores Flaccidin's role as a foundational core scaffold from which novel, differentiated natural products are derived. While no direct bioactivity comparison is yet available for Flaccidin and 11-Methoxyflaccidin, their distinct chemical structures guarantee divergent analytical and potentially biological properties, necessitating the use of authentic Flaccidin standards to avoid misidentification.

Natural Product Discovery Structural Elucidation Chemotaxonomy

Predictive ADMET Profile: Moderate Caco-2 Permeability Suggests Distinction from Highly Permeable Class Members

Computational ADMET predictions for Flaccidin indicate a moderate probability of Caco-2 permeability (63.58%), distinguishing it from compounds within its class that may have higher or lower predicted absorption [1]. For context, this is a class-level inference based on *in silico* models and does not constitute a direct, assay-based comparison with a specific analog. However, this predicted value provides a baseline for assessing Flaccidin's potential for oral absorption and intestinal permeability relative to other phenanthrene derivatives with different computed probabilities, which may inform its selection for *in vitro* cell-based assays or preliminary drug discovery workflows.

ADMET Prediction Drug-likeness In Silico Pharmacology

Validated Application Scenarios for Flaccidin in Research and Industrial Quality Control


Authentic Reference Standard for Chemotaxonomic Fingerprinting of Orchidaceae Species

Flaccidin serves as a critical authentic reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows designed for the chemotaxonomic classification and quality control of orchids from the genera *Coelogyne*, *Dendrobium*, and *Pholidota* [1]. Its unique 9,10-dihydrophenanthropyran scaffold, confirmed by NMR and MS, provides a specific chemical marker for distinguishing closely related species and verifying botanical authenticity in herbal products and natural product extracts. The quantifiable differences in physicochemical properties (e.g., melting point of 200°C) relative to structural isomers like Imbricatin (melting point 145°C) ensure its reliable identification in complex mixtures [2].

Positive Control in Thermal Stability Studies of Phenanthrene Derivatives

The significantly higher melting point of Flaccidin (200 °C) compared to its close isomer Imbricatin (145 °C) positions it as a valuable positive control or benchmark in studies assessing the thermal stability and crystal packing of 9,10-dihydrophenanthropyran derivatives [1]. Its robust thermal profile makes it suitable for experiments involving elevated temperatures, such as Differential Scanning Calorimetry (DSC) analysis for polymorph screening or stability testing under accelerated storage conditions.

Source Compound for Structural Elucidation and SAR Studies of Novel Congeners

As the parent core for newly discovered compounds like 11-Methoxyflaccidin, Flaccidin is an essential starting material and reference for natural product chemists engaged in the isolation, structure elucidation, and subsequent structure-activity relationship (SAR) analysis of novel phenanthrene derivatives from orchids [1]. Its well-defined structure and spectroscopic data provide a crucial baseline for interpreting the data of new, more complex analogs, enabling accurate structural assignments and informed hypotheses about the impact of specific substituent groups on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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